![molecular formula C14H9ClN2O3S B13864428 Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a thienyl group, a cyano group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate typically involves the following steps:
Formation of the Thienyl Intermediate: The starting material, 5-chloro-2-thiophenecarboxylic acid, is reacted with thionyl chloride to form the corresponding acid chloride.
Amide Formation: The acid chloride is then reacted with 4-cyanoaniline to form the amide intermediate.
Esterification: The final step involves the esterification of the amide intermediate with methanol in the presence of a suitable catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The chlorine atom in the thienyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted thienyl derivatives.
Applications De Recherche Scientifique
Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mécanisme D'action
The mechanism of action of Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate involves its interaction with specific molecular targets. The cyano group and the ester functional group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The thienyl group may also contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate: Lacks the cyano group, which may affect its reactivity and binding properties.
Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate: Contains a methyl group instead of a cyano group, leading to different chemical and biological properties.
Uniqueness
Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H9ClN2O3S |
|---|---|
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-cyanobenzoate |
InChI |
InChI=1S/C14H9ClN2O3S/c1-20-14(19)9-3-2-8(7-16)6-10(9)17-13(18)11-4-5-12(15)21-11/h2-6H,1H3,(H,17,18) |
Clé InChI |
XHOFCNLXVZQSDK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)C#N)NC(=O)C2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


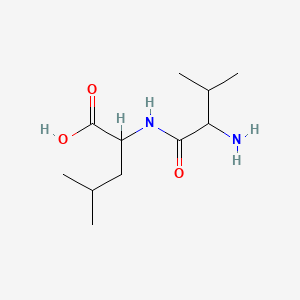
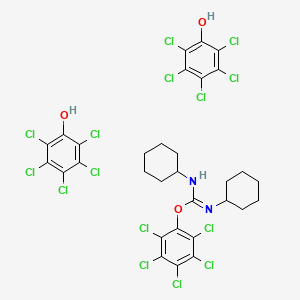
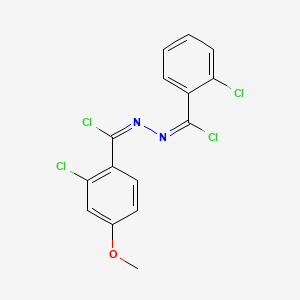
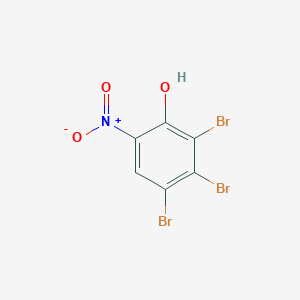
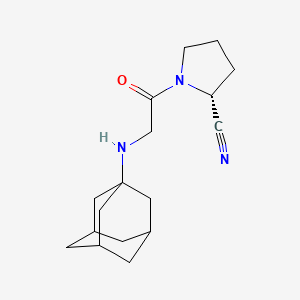

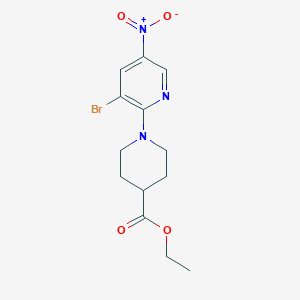
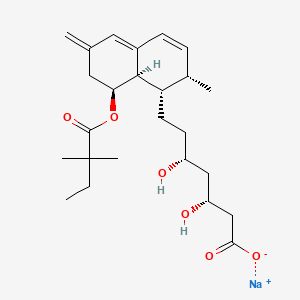
![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
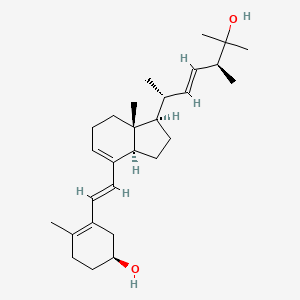
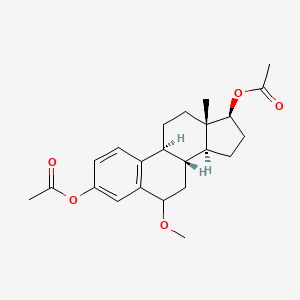
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)
